molecular formula C32H49ClN4O8 B13843516 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride

17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride

Cat. No.: B13843516
M. Wt: 653.2 g/mol
InChI Key: DFSYBWLNYPEFJK-TUJAHQLKSA-N
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Description

17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potent inhibitory effects on heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth. The modification at the 17th position enhances its solubility and bioavailability, making it a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride involves several steps:

    Starting Material: Geldanamycin is used as the starting material.

    Demethoxylation: The 17-methoxy group of geldanamycin is removed to yield 17-demethoxygeldanamycin.

    Amidation: The 17-demethoxygeldanamycin is then reacted with 2-dimethylaminoethylamine under specific conditions to introduce the 17-N-(2-Dimethylaminoethylamino) group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, resulting in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 17-Amino-17-demethoxygeldanamycin
  • 17-Allylamino-17-demethoxygeldanamycin
  • Geldanamycin

Uniqueness

17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is unique due to its enhanced solubility and bioavailability compared to other geldanamycin derivatives. This makes it a more effective inhibitor of Hsp90 and a promising candidate for cancer therapy .

Properties

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

IUPAC Name

[(4E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9?,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1

InChI Key

DFSYBWLNYPEFJK-TUJAHQLKSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)\C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Origin of Product

United States

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